molecular formula C23H15Cl2N5OS B1228198 2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile

2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile

Cat. No. B1228198
M. Wt: 480.4 g/mol
InChI Key: MQKGOGPPNXCWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile is a member of thiazoles.

Scientific Research Applications

Spectroscopic and Quantum Chemical Analysis

The molecule has been characterized using quantum chemical methods and vibrational spectral techniques. Spectroscopic techniques like FT-IR and FT-Raman spectra in the solid phase have been utilized for this purpose. The analysis reveals the molecule's molecular orbitals and non-covalent interactions, contributing to understanding its stability and reactivity properties (Viji et al., 2020).

Antimicrobial and Anticancer Potential

Research indicates that this compound exhibits significant antimicrobial activity. Molecular docking studies have been conducted to assess its interaction with various proteins, which is crucial for understanding its biological activity. These studies are pivotal in exploring the potential of this compound in pharmaceutical applications, particularly in developing new antimicrobial agents (Viji et al., 2020).

Structural Characterization

Structural characterization of similar molecules has been achieved through methods like single crystal diffraction. This kind of analysis is essential to determine the molecular conformation and geometry, which are critical for understanding the chemical and biological properties of the compound (Kariuki et al., 2021).

Molecular Docking and Biological Activity Studies

Molecular docking studies have been performed to investigate the binding energy and interaction of the compound with different proteins. These studies provide insights into the compound's selective potential inhibitory nature against various microbial strains. Understanding these interactions is key to developing targeted therapies and drugs (Shanmugapriya et al., 2021).

properties

Product Name

2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile

Molecular Formula

C23H15Cl2N5OS

Molecular Weight

480.4 g/mol

IUPAC Name

2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile

InChI

InChI=1S/C23H15Cl2N5OS/c1-13-20(21(16(10-26)11-27)15-4-8-18(25)9-5-15)22(31)30(29-13)23-28-12-19(32-23)14-2-6-17(24)7-3-14/h2-9,12,16,21,29H,1H3

InChI Key

MQKGOGPPNXCWRF-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C2=NC=C(S2)C3=CC=C(C=C3)Cl)C(C4=CC=C(C=C4)Cl)C(C#N)C#N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC=C(S2)C3=CC=C(C=C3)Cl)C(C4=CC=C(C=C4)Cl)C(C#N)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile
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2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile
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2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile
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2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile
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2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile
Reactant of Route 6
2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile

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